5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine
Description
5-(1-Aminopropan-2-yl)-N,N-dimethylpyridin-2-amine is a pyridine derivative featuring an N,N-dimethylamine group at the 2-position and a 1-aminopropan-2-yl substituent at the 5-position. The compound’s branched alkylamine substituent may influence solubility, lipophilicity, and biological activity, making it relevant for medicinal chemistry and imaging agent development .
Properties
IUPAC Name |
5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8(6-11)9-4-5-10(12-7-9)13(2)3/h4-5,7-8H,6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHPTEGYRCFLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CN=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514737-84-8 | |
| Record name | 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 1-aminopropan-2-ylamine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the reductive amination of 2-pyridinecarboxaldehyde with 1-aminopropan-2-ylamine using a reducing agent such as sodium triacetoxyborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher efficiency, and scalability. The use of solid catalysts and environmentally benign solvents is also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: N-bromosuccinimide in carbon tetrachloride at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity in various chemical reactions. Additionally, the compound’s amine group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
5-(Aminomethyl)-N,N-Dimethylpyridin-2-Amine
- Structure: Features a linear aminomethyl group at the 5-position.
- Properties : Molecular weight 151.2 g/mol (C₈H₁₃N₃), predicted boiling point 282.1°C, density 1.075 g/cm³, and pKa 8.18 .
5-(1-Aminoethyl)-N,N-Diethylpyridin-2-Amine
- Structure: Substitutes dimethylamine with diethylamine and includes a 1-aminoethyl group.
- Properties : Molecular weight 193.29 g/mol (C₁₁H₁₉N₃), CAS 1337180-70-5.
- Applications : Primarily a commercial chemical product, though its ethyl groups may enhance lipophilicity compared to dimethyl analogs .
5-(5-Iodobenzofuran-2-yl)-N,N-Dimethylpyridin-2-Amine
- Structure : Incorporates a 5-iodobenzofuran moiety at the 5-position.
- Properties : Molecular weight 364.01 g/mol (C₁₅H₁₃IN₂O), synthesized via palladium-catalyzed coupling (low yield: 6.66%) .
- Applications : High affinity for Aβ plaques in Alzheimer’s disease (AD) brain slices; used as a radiotracer (¹²⁵I/¹²⁴I-labeled) for positron emission tomography (PET) imaging .
(E)-5-(2-(6-(2-[¹⁸F]-Fluoroethoxy)benzothiazol-2-yl)vinyl)-N,N-Dimethylpyridin-2-Amine
- Structure : Contains a benzothiazole-vinyl-¹⁸F-ethoxy group.
- Properties : Demonstrates good blood-brain barrier penetration and high Aβ plaque affinity.
- Applications : Preclinical trials show promise for amyloid PET imaging in AD .
Biological Activity
5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine, also known as a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- SMILES : CC(CN)C1=CN=C(C=C1)N(C)C
- InChI : InChI=1S/C10H17N3/c1-8(6-11)9-4-5-10(12-7-9)13(2)3/h4-5,7-8H,6,11H2,1-3H3
The compound features an aminopropyl group attached to a dimethylpyridine structure, contributing to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to act as a ligand. It can bind to various receptors and enzymes, modulating their activity through:
- Receptor Binding : The compound interacts with specific molecular targets, potentially influencing signal transduction pathways.
- Enzyme Modulation : It may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound is being investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been observed to upregulate pro-apoptotic markers such as BAX while downregulating anti-apoptotic markers like Bcl-2 .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Modulation | Alters enzyme activities in metabolic pathways |
Case Study: Anticancer Activity
In a study focusing on the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. The results indicated:
- Cell Viability : A significant reduction in cell viability was noted at higher concentrations.
- Mechanism of Action : The compound triggered apoptosis via mitochondrial pathways, evidenced by increased caspase activity and morphological changes in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
